2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-8-3-1-4-9(7-8)16-12(14)10-5-2-6-11(10)15-16/h1,3-4,7H,2,5-6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAXQROHLQTPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC(=CC=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513091-25-2 | |
| Record name | 2-(3-CHLOROPHENYL)-2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-3-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with cyclopentadiene to form an intermediate, which is then reacted with hydrazine to yield the desired pyrazole derivative . The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
Pharmacological Potential
Research has indicated that compounds similar to 2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine exhibit promising pharmacological properties:
- Anti-Angiogenic Activity : A study highlighted the role of small molecule inhibitors of ferrochelatase (FECH), which are structurally related to this compound. These inhibitors have shown efficacy in inhibiting angiogenesis in vitro and in vivo, suggesting potential therapeutic applications in treating diseases characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy .
- Antimicrobial Properties : The compound's structural framework has been explored for its antimicrobial activity. Research into pyrazole derivatives indicates that modifications can lead to enhanced antibacterial and antifungal properties . This opens avenues for developing new antimicrobial agents.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Studies have shown that substituents on the phenyl ring significantly affect biological activity. For instance:
- Chlorophenyl Substituents : Variations in the position and type of substituents on the phenyl group influence the binding affinity to target enzymes like FECH. The presence of a chlorine atom has been associated with increased potency against certain targets .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-Angiogenic | Inhibition of FECH activity | |
| Antimicrobial | Effective against bacterial strains | |
| Cytotoxicity | Variable effects on cancer cell lines |
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Substituent Position | Biological Activity | Reference |
|---|---|---|---|
| This compound | Para | Moderate Inhibition | |
| 2-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | Meta | High Inhibition |
Case Study 1: Anti-Angiogenic Properties
In a notable study on antiangiogenic agents, a series of triazolopyrimidinone derivatives were evaluated alongside compounds related to cyclopentapyrazoles. The results demonstrated that specific structural modifications led to significant inhibition of neovascularization in murine models. The findings suggest that derivatives of cyclopentapyrazoles could serve as lead compounds for further development in ocular therapies .
Case Study 2: Antimicrobial Efficacy
A research project aimed at synthesizing new pyrazole-based antimicrobial agents found that derivatives closely related to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent variations in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .
Comparison with Similar Compounds
2-(3-Chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine (CID 65348831)
Key Differences :
Implications :
- Steric effects may alter binding interactions in biological systems.
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride
Key Differences :
Implications :
- Fluorine’s smaller size and stronger electronegativity may enhance target selectivity in drug design.
- Improved resistance to oxidative metabolism compared to chlorine.
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
Key Differences :
- Core Structure : Lacks the cyclopentane ring; features a simpler pyrazole scaffold.
- Molecular Formula : C₁₀H₁₀ClN₃ (smaller than the target compound).
Implications :
- Methylation at the pyrazole nitrogen may influence solubility and metabolic clearance.
1-Tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine
Key Differences :
Implications :
- The tert-butyl group may improve solubility in nonpolar solvents.
- Steric hindrance could limit access to certain enzymatic pockets.
Physicochemical and Structural Analysis
Collision Cross-Section (CCS) Comparison
| Compound | [M+H]+ CCS (Ų) | Adducts Observed |
|---|---|---|
| Target Compound (CID 65348926) | 148.9 | [M+Na]+, [M+NH₄]+ |
| Methyl-Substituted Analog (CID 65348831) | 153.5 | [M+K]+, [M-H]- |
| Fluorophenyl Analog | Not Reported | — |
Biological Activity
2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine is a heterocyclic compound with potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on available literature.
Structural Information
The molecular formula of this compound is , with a molecular weight of approximately 234.68 g/mol. Its structure includes a chlorophenyl group attached to a cyclopenta[C]pyrazole ring.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₁ClN₂ |
| Molecular Weight | 234.68 g/mol |
| SMILES | C1CC2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C1 |
| InChI | InChI=1S/C12H11ClN2O/c13-8-3-1-4... |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The specific synthetic route can vary; however, it generally includes cyclization reactions that form the pyrazole structure.
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated activity against various bacterial strains and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens .
Anticancer Properties
Some pyrazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. The specific interactions with cellular pathways and targets are still under investigation but suggest potential for further development as anticancer agents .
Inhibition Studies
Molecular docking studies have indicated that this compound may act as an inhibitor for certain enzymes involved in disease processes. For example, docking simulations have shown promising interactions with prostaglandin reductase (PTGR2), suggesting its potential as an anti-inflammatory agent .
Case Studies
- Antifungal Activity : A study on related pyrazole compounds indicated that they exhibited antifungal activity against Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 mg/mL .
- ADMET Profile : The pharmacokinetic properties of similar pyrazole derivatives have been evaluated for absorption, distribution, metabolism, excretion, and toxicity (ADMET). These studies suggest favorable profiles compared to standard drugs like ciprofloxacin and fluconazole .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine?
The synthesis typically involves cyclization reactions between hydrazine derivatives and carbonyl-containing precursors. For example:
- Method A : Reacting 3-chlorophenylhydrazine with cyclopentanone derivatives under acidic conditions to form the pyrazole ring via intramolecular cyclization. This method often employs acetic acid or HCl as catalysts .
- Method B : Using β-diketone analogs (e.g., 3-methyl-2-butanone) with substituted hydrazines, followed by purification via column chromatography to isolate the desired product .
Q. Key Optimization Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate cyclization but may degrade sensitive intermediates. |
| Solvent | Ethanol/Water (3:1) | Enhances solubility of reactants while stabilizing the transition state. |
| Catalyst (AcOH) | 0.1–0.5 M | Excess acid promotes side reactions (e.g., hydrolysis). |
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and cyclopenta-pyrazole backbone (δ 2.5–3.5 ppm for methylene groups) .
- LC-MS : Validates molecular weight (e.g., m/z 262 [M+H]⁺) and purity (>95%) .
- FT-IR : Identifies amine (–NH₂) stretches (~3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?
- Challenge : Scalability issues arise due to incomplete cyclization or side reactions.
- Solutions :
- Catalyst Screening : Transition to heterogeneous catalysts (e.g., zeolites) to improve recyclability and reduce waste .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing reaction time from 12 hours (batch) to 2–3 hours .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track intermediate formation .
Case Study : A 2025 study achieved 85% yield by replacing traditional reflux with microwave-assisted synthesis (100 W, 15 min), minimizing thermal degradation .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer efficacy) be resolved?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).
- Structural Isomerism : Undetected regioisomers may exhibit divergent bioactivity .
- Resolution Strategies :
- Dose-Response Profiling : Establish IC₅₀/EC₅₀ values across multiple models to identify target specificity.
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for proteins (e.g., Plasmodium prolyl-tRNA synthetase vs. human kinases) .
- Metabolite Analysis : LC-MS/MS to detect bioactive metabolites that may explain discrepancies .
Example : A 2023 study found that the compound’s anti-Staphylococcus activity (MIC = 8 µg/mL) was 10× higher than its anticancer effect (IC₅₀ = 80 µg/mL), attributed to differential membrane permeability .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- ADME Prediction :
- Toxicity Profiling :
- Pro-Tox II : Predicts hepatotoxicity (Probability = 72%) and mutagenicity (AMES test = Negative) .
Q. How does the chlorophenyl substituent influence binding to biological targets?
-
Mechanistic Insight :
- The 3-chloro group enhances hydrophobic interactions with protein pockets (e.g., ATP-binding sites in kinases).
- SAR Studies : Removing the chloro group reduces antimicrobial activity by 90%, while substituting it with –CF₃ improves potency but increases cytotoxicity .
-
Structural Data :
Target Protein Binding Energy (kcal/mol) Key Interactions EGFR Kinase -9.2 H-bond with Lys721; π-π stacking with Phe699 DHFR Enzyme -7.8 Van der Waals with Leu4; halogen bonding with Asp27
Methodological Challenges and Solutions
Q. How to address solubility issues in in vitro assays?
Q. What strategies validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
